molecular formula C20H29IN2O2 B5234954 3-[3-(3-cyclohexen-1-ylmethoxy)-2-hydroxypropyl]-1,5,6-trimethyl-1H-benzimidazol-3-ium iodide

3-[3-(3-cyclohexen-1-ylmethoxy)-2-hydroxypropyl]-1,5,6-trimethyl-1H-benzimidazol-3-ium iodide

Cat. No. B5234954
M. Wt: 456.4 g/mol
InChI Key: XQFPNGHKCLMWQI-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves cyclization reactions and the use of iodide as a catalyst or component. For instance, the cyclization reaction of 2-hydroxylimides with trimethylsulfoxonium iodide demonstrates the role of iodide in synthesizing complex organic structures, including those similar to the compound (Fang et al., 2022). Another approach involves the molecular iodine-catalyzed reductive redox cyclization of o-nitro-t-anilines to fuse tricyclic or 1,2-disubstituted benzimidazoles, indicating the versatility of iodine in facilitating complex cyclization reactions (Nguyen et al., 2016).

Molecular Structure Analysis

The structural characterization of benzimidazole derivatives can be performed through various analytical techniques, including single-crystal X-ray diffraction analysis, which provides insights into the molecular geometry and intermolecular interactions within the crystal. For example, the analysis of 1-(cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one highlights the detailed structural information that can be obtained for compounds with similar complexity (Adardour et al., 2023).

Chemical Reactions and Properties

Benzimidazole derivatives exhibit a wide range of chemical reactions and properties, including participation in cyclization reactions and acting as catalysts in organic transformations. The versatility of these compounds is evident in their ability to undergo reactions that lead to the synthesis of new materials with potential interest in medicinal and biological sciences, such as the efficient three-component condensation reaction for the synthesis of 3-(cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic acids (Marandi, 2018).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. Benzimidazolium compounds can have various biological activities, including antimicrobial, antiviral, and anticancer activities .

Future Directions

The study of benzimidazolium compounds is an active area of research due to their potential applications in medicine and as catalysts in organic synthesis . This specific compound could be of interest for further study in these areas.

properties

IUPAC Name

1-(cyclohex-3-en-1-ylmethoxy)-3-(3,5,6-trimethylbenzimidazol-3-ium-1-yl)propan-2-ol;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N2O2.HI/c1-15-9-19-20(10-16(15)2)22(14-21(19)3)11-18(23)13-24-12-17-7-5-4-6-8-17;/h4-5,9-10,14,17-18,23H,6-8,11-13H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQFPNGHKCLMWQI-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)[N+](=CN2CC(COCC3CCC=CC3)O)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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